Magnesium;methoxymethylbenzene;bromide
Description
Significance of Organometallic Chemistry in Carbon-Carbon Bond Formation
Organometallic chemistry, the study of compounds containing at least one bond between a carbon atom of an organic compound and a metal, is a cornerstone of modern synthetic chemistry. The formation of carbon-carbon (C-C) bonds is the fundamental process by which the carbon skeletons of organic molecules are assembled. Organometallic reagents, particularly those of magnesium (Grignard reagents), lithium, and copper, serve as powerful nucleophiles, enabling the construction of complex molecular architectures from simpler precursors.
These reagents have revolutionized the synthesis of a vast array of organic compounds, from pharmaceuticals and agrochemicals to advanced materials. Their utility lies in their ability to react with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides, to form new C-C bonds with high efficiency and often with a high degree of stereoselectivity. The versatility of organometallic reagents has allowed for the development of elegant and efficient synthetic strategies for natural products and other complex target molecules.
Historical Development and Evolution of Grignard Reagents in Synthetic Methodology
The discovery of organomagnesium halides by François Auguste Victor Grignard in 1900 marked a watershed moment in organic chemistry. This discovery, for which Grignard was awarded the Nobel Prize in Chemistry in 1912, provided chemists with a relatively simple and highly effective method for forming C-C bonds. Grignard reagents are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent.
Initially, Grignard reagents were primarily used for their addition reactions to carbonyl compounds. However, the scope of their applications has expanded dramatically over the past century. The development of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Kumada, and Negishi couplings, has further broadened the utility of Grignard reagents. In these reactions, the Grignard reagent acts as the nucleophilic partner, transferring its organic group to another organic halide in the presence of a palladium or nickel catalyst. This has enabled the efficient synthesis of biaryls, styrenes, and other important structural motifs.
Contextualization of Methoxyphenylmagnesium Bromide within Advanced Organometallic Research
Within the vast family of Grignard reagents, methoxyphenylmagnesium bromide isomers (ortho-, meta-, and para-) represent a class of compounds with significant utility in advanced organometallic research. The presence of the methoxy (B1213986) group introduces electronic and steric effects that can influence the reactivity and selectivity of the reagent. This allows for fine-tuning of chemical transformations and the synthesis of highly functionalized molecules.
These reagents are valuable building blocks in the synthesis of pharmaceuticals, natural products, and functional materials. For instance, they are employed in cross-coupling reactions to introduce the methoxyphenyl moiety into complex molecular scaffolds and are used as key intermediates in the total synthesis of various bioactive compounds. The distinct properties of each isomer—ortho, meta, and para—provide chemists with a versatile toolkit for strategic bond construction.
Properties of Methoxyphenylmagnesium Bromide Isomers
The physical and chemical properties of the methoxyphenylmagnesium bromide isomers are crucial for their application in synthesis. Below is a summary of some of their key properties.
| Property | 2-Methoxyphenylmagnesium bromide | 3-Methoxyphenylmagnesium bromide | 4-Methoxyphenylmagnesium bromide |
| CAS Number | 16750-63-3 | 36282-40-3 | 13139-86-1 |
| Molecular Formula | C₇H₇BrMgO | C₇H₇BrMgO | C₇H₇BrMgO |
| Molecular Weight | 211.34 g/mol | 211.34 g/mol | 211.34 g/mol |
| Appearance | - | Yellow - Grey Liquid fishersci.com | Yellow to brown Liquid guidechem.com |
| Boiling Point | 65-67 °C chemsrc.com | 65-67 °C sigmaaldrich.com | 65-67 °C sigmaaldrich.com |
| Density | 1.011 g/mL at 25 °C indiamart.com | 1.013 g/mL at 25 °C sigmaaldrich.com | 0.955 g/mL at 25 °C sigmaaldrich.com |
| Flash Point | -17.0 °C | -17 °C sigmaaldrich.com | -20 °C sigmaaldrich.com |
Detailed Research Findings on Methoxyphenylmagnesium Bromide Isomers
The isomers of methoxyphenylmagnesium bromide have been utilized in a variety of synthetic applications, demonstrating their versatility and importance in modern organic chemistry.
Synthesis and Reactivity
The classical method for preparing these Grignard reagents involves the reaction of the corresponding bromoanisole with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). More contemporary methods, such as the "turbo" Grignard methodology, utilize an isopropylmagnesium chloride lithium chloride complex for a halogen-metal exchange, allowing for faster preparation at room temperature with high yields.
These reagents readily react with a range of electrophiles. For example, 2-methoxyphenylmagnesium bromide has been used in the synthesis of O-desmethylangolensin analogs chemicalbook.com. 3-Methoxyphenylmagnesium bromide is a key reagent in the synthesis of the analgesic drug tramadol hydrochloride, where it reacts with 2-(dimethylaminomethyl)cyclohexanone indiamart.com. 4-Methoxyphenylmagnesium bromide is a versatile reagent used in the synthesis of pharmaceuticals, agrochemicals, and natural products, where it serves to introduce the 4-methoxyphenyl (B3050149) group guidechem.com. It has also been used in the total synthesis of (−)-centrolobine and a tubulin polymerization inhibitor .
Cross-Coupling Reactions
Methoxyphenylmagnesium bromide isomers are valuable partners in various cross-coupling reactions. For instance, 2-methoxyphenylmagnesium bromide and 4-methoxyphenylmagnesium bromide have been successfully used in nickel-catalyzed cross-coupling reactions with fluoroazines and fluorodiazines nih.gov. These reactions provide an efficient route to substituted heterocyclic compounds.
The table below summarizes the yield of a manganese-catalyzed aerobic heterocoupling reaction between different methoxyphenylmagnesium bromide isomers and phenylmagnesium bromide.
| Grignard Reagent | Product | Yield (%) |
| 2-Methoxyphenylmagnesium bromide | 2-Methoxybiphenyl | 70 |
| 3-Methoxyphenylmagnesium bromide | 3-Methoxybiphenyl | 85 |
| 4-Methoxyphenylmagnesium bromide | 4-Methoxybiphenyl | 87 |
These results highlight the influence of the substituent position on the reaction outcome, with the meta- and para-isomers generally providing higher yields in this specific transformation.
Conjugate Addition Reactions
In addition to their use in cross-coupling, methoxyphenylmagnesium bromides are effective nucleophiles in conjugate addition reactions. For example, 4-methoxyphenylmagnesium bromide can add to α,β-unsaturated aldehydes and ketones, a reaction that is widely employed in the synthesis of complex organic molecules fiveable.me. The methoxy group can provide additional stabilization to the intermediate species formed during this process fiveable.me.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H9BrMgO |
|---|---|
Molecular Weight |
225.37 g/mol |
IUPAC Name |
magnesium;methoxymethylbenzene;bromide |
InChI |
InChI=1S/C8H9O.BrH.Mg/c1-9-7-8-5-3-2-4-6-8;;/h2-5H,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
UMVCOBPAYBMZPN-UHFFFAOYSA-M |
Canonical SMILES |
COCC1=CC=CC=[C-]1.[Mg+2].[Br-] |
Origin of Product |
United States |
Molecular and Electronic Structure: Insights from Advanced Characterization and Computational Chemistry
Spectroscopic Analysis Techniques for Organomagnesium Compounds
Spectroscopic methods offer a window into the molecular structure, bonding, and dynamic behavior of organomagnesium species in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure of organometallic compounds in solution. libretexts.org For a compound like methoxymethylphenylmagnesium bromide, both ¹H and ¹³C NMR provide critical data.
¹H NMR: The proton NMR spectrum would confirm the presence of the methoxymethylphenyl group. The aromatic protons would appear in their characteristic region (typically 6.0-8.0 ppm), with splitting patterns dependent on the substitution pattern (ortho, meta, or para). The methoxy (B1213986) group protons would exhibit a sharp singlet, typically around 3.5-4.0 ppm. The chemical shifts can be influenced by the electronegativity of the magnesium-halide group. docbrown.info However, the dynamic exchange between different species in the Schlenk equilibrium can lead to broadened signals, making precise interpretation challenging. gatech.edu
¹³C NMR: The carbon-13 spectrum provides complementary information. The aromatic carbons would show distinct signals, with the carbon atom directly bonded to the magnesium (the ipso-carbon) being significantly shifted upfield due to the electropositive nature of the metal. This C-Mg bond imparts a high degree of carbanionic character to the attached carbon.
¹⁹F NMR: While not directly applicable to methoxymethylphenylmagnesium bromide, ¹⁹F NMR has been successfully used to study fluorinated Grignard reagents, allowing for the distinction between different species in equilibrium, such as C₆F₅MgBr and (C₆F₅)₂Mg. gatech.edu
Table 1: Typical NMR Spectroscopic Data for Aryl Grignard Reagents
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Remarks |
|---|---|---|---|
| ¹H | Aromatic (Ar-H) | 6.0 - 8.0 | Splitting patterns reveal substitution. |
| Methoxy (Ar-OCH₃) | 3.5 - 4.0 | Typically a sharp singlet. | |
| ¹³C | Aromatic (ipso-C-Mg) | 160 - 170 | Highly deshielded and often broadened. |
| Aromatic (Ar-C) | 110 - 140 | Other aromatic carbons in the expected range. |
Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and probing the nature of chemical bonds within a molecule. libretexts.orgnumberanalytics.com In organometallic chemistry, it provides insights into metal-ligand interactions. mgcub.ac.in For methoxymethylphenylmagnesium bromide, key vibrational modes would be analyzed.
The C-Mg stretching vibration is a direct indicator of the carbon-metal bond. However, this absorption is typically weak and appears in the far-infrared region (below 600 cm⁻¹), which is not always accessible with standard spectrophotometers. More readily observable are the absorptions corresponding to the organic moiety. These include the aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹), the aromatic C-H stretching (above 3000 cm⁻¹), and the strong C-O-C asymmetric stretching of the methoxy group (typically around 1250 cm⁻¹). Changes in the electronic environment of the metal center, influenced by the solvent or aggregation state, can cause subtle shifts in the positions of these bands. mgcub.ac.in
Table 2: Characteristic IR Absorption Frequencies for Methoxyphenyl Grignard Reagents
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (in -OCH₃) | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1230 - 1270 | Strong |
Mass spectrometry (MS) presents challenges for highly reactive and non-volatile species like Grignard reagents. hp.gov.in Traditional methods like electron impact (EI) are often unsuitable due to fragmentation and reactivity within the instrument. However, soft ionization techniques have enabled the characterization of organomagnesium adducts and clusters.
Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can be used to transfer the solvated magnesium species from solution into the gas phase for analysis. hp.gov.in These methods can provide valuable information on the various aggregated forms (dimers, trimers) and solvent-coordinated species present in the Grignard solution. The resulting mass spectra can help confirm the molecular weight of different complexes and provide structural information through controlled fragmentation experiments (MS/MS).
Beyond the primary techniques, other spectroscopic methods contribute to a comprehensive understanding of organometallic compounds. vaia.com
X-ray Crystallography: When a Grignard reagent can be crystallized, single-crystal X-ray diffraction provides unambiguous information about its solid-state molecular structure. researchgate.net These studies have been crucial in confirming the tetrahedral coordination geometry around the magnesium atom in many solvated monomeric and dimeric Grignard reagents. wikipedia.orgresearchgate.net
²⁵Mg NMR Spectroscopy: Although less common due to the low natural abundance and quadrupolar nature of the ²⁵Mg nucleus, this technique directly probes the magnesium center. It can provide specific information about the coordination state and symmetry of the magnesium environment, helping to distinguish between different species in solution. researchgate.net
Theoretical and Computational Investigations of Organomagnesium Species
Computational chemistry has become a powerful partner to experimental studies, offering insights into structures, energies, and reaction pathways that are difficult or impossible to observe directly. nih.gov
Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate Grignard reagents and their reactions. acs.orgresearchgate.net These computational models can address several key aspects:
Structural Elucidation: Calculations can predict the geometries of the various species involved in the Schlenk equilibrium, including monomers, dimers, and their solvent complexes. This helps in understanding the relative stabilities of these structures. gmu.edu
Reaction Mechanisms: Computational studies can map the potential energy surface of a reaction, such as the addition of a Grignard reagent to a carbonyl group. researchgate.netresearchgate.net This allows for the identification of transition states and intermediates, providing a detailed, step-by-step view of the reaction pathway. nih.govchemrxiv.org For example, calculations have been used to compare the energetics of polar (nucleophilic addition) versus single-electron transfer (SET) mechanisms. acs.orgresearchgate.net
Spectroscopic Prediction: Theoretical models can calculate spectroscopic properties like NMR chemical shifts and vibrational frequencies. Comparing these calculated values with experimental data helps to validate the proposed structures and assign spectral features.
The accuracy of these calculations is highly dependent on including the effects of the solvent, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules in the calculation). nih.gov Quantum-chemical calculations have shown that dinuclear magnesium complexes can be highly reactive species in Grignard additions. acs.orgresearchgate.net
Table 3: Application of Computational Methods to Organomagnesium Species
| Computational Method | Information Provided | Example Application |
|---|---|---|
| Density Functional Theory (DFT) | Geometries, relative energies, reaction barriers, vibrational frequencies. | Determining the most stable structure in the Schlenk equilibrium; modeling the transition state of a Grignard addition to a ketone. researchgate.netresearchgate.net |
| Ab Initio Molecular Dynamics (AIMD) | Simulating the dynamic behavior of species in solution over time. | Studying the role of solvent molecules and the interconversion of different Grignard species in solution. acs.org |
| Hartree-Fock (HF) / Møller-Plesset (MP) | Electronic structure and energies. | Early calculations on the energetics of Mg insertion into C-X bonds. nih.gov |
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the complex mechanisms, reactivity, and selectivity of Grignard reagents, including aryl Grignard compounds structurally related to (methoxymethyl)phenylmagnesium bromide. DFT calculations provide detailed insights into reaction pathways, transition state geometries, and the influence of solvent effects, which are often challenging to probe experimentally.
Studies have employed DFT methods, such as B3LYP and B3PW91, to investigate the mechanistic details of Grignard reactions. For instance, DFT calculations have been used to explore the stereoselective addition of Grignard reagents to carbonyl compounds. These studies have revealed that the reaction can proceed through various pathways, sometimes involving dimeric Grignard species which can be more reactive than their monomeric counterparts. researchgate.net The calculations help in understanding the structure of the transition state, where the formation of C-C and O-Mg bonds can be a concerted process. researchgate.net The nature of the organic residue on the Grignard reagent can influence whether the reaction follows a polar mechanism or a single electron transfer (SET) process. researchgate.net
The solvent plays a crucial role in the structure and reactivity of Grignard reagents, primarily through the Schlenk equilibrium. DFT calculations, often using a supermolecule approach to model solvation, have been instrumental in quantifying the stabilization energies provided by ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF). researchgate.net These computational models show that solvent stabilization energies decrease in the order MgX₂ > RMgX > R₂Mg, influencing the position of the Schlenk equilibrium. researchgate.net
Furthermore, DFT has been applied to understand the mechanisms of iron-catalyzed cross-coupling reactions involving aryl Grignard reagents. mdpi.comnih.gov These calculations help to map out the catalytic cycle, identifying key intermediates and transition states. For example, in the cross-coupling of haloalkanes with aryl Grignard reagents, DFT studies have elucidated the roles of different oxidation states of iron (FeI, FeII, FeIII) and explained the selectivity for cross-coupling over competing pathways like β-hydrogen elimination. mdpi.com The theoretical analysis provides insights into the elementary steps of the reaction, such as oxidative addition and reductive elimination. nih.gov
The findings from various DFT studies on Grignard reagents are summarized in the table below, illustrating the scope of insights gained from these computational methods.
Ab Initio Molecular Dynamics Simulations of Grignard Reactivity
Ab initio molecular dynamics (AIMD) is a computational simulation method that provides a powerful lens for examining the time-dependent behavior of chemical systems at the atomic level. youtube.comnyu.edu Unlike classical molecular dynamics which relies on pre-parameterized force fields, AIMD calculates the forces acting on the atoms "on the fly" from the electronic structure, which is typically determined using quantum mechanical methods like DFT. This approach allows for the simulation of bond-breaking and bond-forming events without prior assumptions about the reaction coordinates, making it particularly suitable for studying complex reaction mechanisms. youtube.com
While the application of AIMD specifically to the reactivity of (methoxymethyl)phenylmagnesium bromide is not extensively documented, the methodology offers significant potential for understanding Grignard reactions. AIMD simulations can capture the dynamic interplay between the Grignard reagent, substrates, and solvent molecules in the liquid phase. nih.gov This is crucial for Grignard reagents, as their reactivity is intimately linked to their aggregation state and solvation shell structure, which are dynamic phenomena.
For instance, an AIMD simulation could track the real-time process of a Grignard addition to a carbonyl group. It could reveal the step-by-step mechanism of solvent molecule displacement, the approach of the Grignard reagent to the substrate, the formation of the transition state, and the final product formation. Such simulations can provide unprecedented detail on the role of thermal fluctuations and explicit solvent interactions in overcoming reaction barriers. nih.gov The insights gained from AIMD can complement the static picture provided by traditional quantum chemistry calculations of stationary points on a potential energy surface. rsc.org
The primary challenge in applying AIMD to Grignard reactivity is the computational cost, which limits the accessible simulation timescales and system sizes. youtube.com However, with increasing computational power and the development of more efficient algorithms, AIMD is becoming an increasingly valuable tool for studying the detailed dynamics of complex organometallic reactions.
Computational Modeling of Bond Dissociation Energies in Related Organohalides
The stability and reactivity of organometallic compounds like (methoxymethyl)phenylmagnesium bromide are fundamentally related to the strengths of their chemical bonds. Computational modeling, particularly using DFT, provides a reliable means to calculate bond dissociation energies (BDEs), offering quantitative insights into the energy required for homolytic bond cleavage.
For Grignard reagents, the C–Mg and Mg–Br bonds are of central importance. The homolytic BDE of the Mg–C bond is a critical parameter, as its cleavage is implicated in certain reaction mechanisms, such as single electron transfer (SET) pathways. rsc.org DFT calculations have been employed to determine these BDEs. For example, the BDE for the Mg–CH₃ bond in CH₃MgCl(THF) has been calculated to be around 66 kcal/mol, a value that is in good agreement with experimental data and suggests that spontaneous, uncatalyzed homolytic cleavage at room temperature is unlikely. rsc.org However, the presence of a substrate can significantly lower this barrier, a phenomenon that can be effectively modeled computationally. rsc.org
Computational studies have also systematically investigated how the structure of the alkyl or aryl group influences the C–Mg bond strength. rsc.orggmu.edu For instance, thermochemical studies combined with calculations have shown trends in C–Mg bond strength related to the substitution on the carbon atom. rsc.org
In addition to the C–Mg bond, the C–Br bond of the parent aryl bromide (methoxymethylbromobenzene) is also of interest, as its cleavage is the first step in the formation of the Grignard reagent. Computational methods are widely used to predict C–X (X = halogen) BDEs in aryl halides. researchgate.netrsc.orgchemrxiv.org These studies show a clear trend in bond strength (C–F > C–Cl > C–Br > C–I). DFT functionals like M06-2X have demonstrated good accuracy in predicting these values. nih.gov The calculated BDEs help in understanding the reactivity of different aryl halides in Grignard formation and other reactions.
The table below presents representative computationally determined bond dissociation energies for bonds relevant to the formation and reactivity of aryl Grignard reagents.
Reaction Mechanisms and Pathways of Methoxymethylphenylmagnesium Bromide
Elucidation of Grignard Reaction Mechanisms: Competing Nucleophilic Addition and Radical Pathways
The reaction of a Grignard reagent with a substrate, typically a carbonyl compound, is predominantly described by a polar, nucleophilic addition mechanism. In this pathway, the highly polarized carbon-magnesium bond acts as the source of a potent carbon nucleophile (carbanion equivalent), which attacks the electrophilic carbonyl carbon. This concerted process is often depicted as proceeding through a cyclic, six-membered transition state.
However, under certain conditions, a competing single-electron transfer (SET) mechanism can occur, leading to radical intermediates. The likelihood of a reaction proceeding via a SET pathway instead of a direct nucleophilic attack is influenced by factors such as the reduction potential of the substrate, the solvent, and the presence of catalytic impurities (e.g., transition metals). For instance, reactions with substrates that are easily reduced, such as certain aromatic ketones (like benzophenone) or diones, are more prone to initiate via a SET mechanism. In this process, an electron is transferred from the Grignard reagent to the substrate, forming a radical anion and a Grignard radical cation. These radical species can then recombine or undergo further reactions.
| Mechanism Feature | Nucleophilic Addition | Radical Pathway (SET) |
| Initiation | Polar attack of the carbanion on the electrophilic center. | Single-electron transfer from the Grignard reagent to the substrate. |
| Intermediates | A coordinated complex followed by a cyclic transition state. | Radical anion and radical cation pair. |
| Stereochemistry | Often predictable, especially with chiral auxiliaries. | Can lead to racemization or other stereochemical outcomes. |
| Common Substrates | Aldehydes, simple ketones, esters, CO₂. | Aromatic ketones, diones, nitro compounds, sterically hindered ketones. |
| Byproducts | Primarily the expected addition product. | Pinacol coupling products, reduction products. |
This table provides a comparative overview of the two primary mechanistic pathways for Grignard reactions.
Role of Solvent Coordination in Grignard Reagent Reactivity and Stability
The solvent plays a critical and indispensable role in the formation, stability, and reactivity of Grignard reagents. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential. The oxygen atoms of the ether molecules act as Lewis bases, donating lone-pair electrons to the electron-deficient magnesium center. This coordination has several crucial effects:
Stabilization: The solvent shell around the magnesium atom stabilizes the organomagnesium species, preventing its decomposition.
Solubilization: Coordination breaks down the polymeric or oligomeric aggregates that Grignard reagents form in the solid state or in non-coordinating solvents, rendering them soluble.
Enhanced Reactivity: By coordinating to the magnesium, the solvent increases the polarity of the carbon-magnesium bond, thereby enhancing the nucleophilicity of the organic group. The coordinated complex is a more potent nucleophile than an un-solvated aggregate.
The choice of ethereal solvent can fine-tune reactivity. THF, being a more polar and stronger Lewis base than diethyl ether, generally leads to more reactive Grignard solutions.
Investigation of Oligomeric and Monomeric Organomagnesium Species in Solution and their Reactivity Profiles
In solution, Grignard reagents exist in a complex dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the Grignard reagent (RMgX) and its redistribution products: the diorganomagnesium compound (R₂Mg) and the magnesium halide (MgX₂).
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is significantly influenced by the solvent, the nature of the R group and the halide, concentration, and temperature. In THF, the equilibrium for aryl Grignard reagents tends to favor the monomeric RMgX species, especially at lower concentrations. In contrast, diethyl ether may favor the formation of dimeric or oligomeric structures.
The different species present in the Schlenk equilibrium exhibit distinct reactivity profiles. The diorganomagnesium compound (R₂Mg) is generally a more reactive and more basic nucleophile than the corresponding Grignard reagent (RMgX). The magnesium halide (MgX₂) is a Lewis acid that can also coordinate to the substrate (e.g., a carbonyl oxygen), activating it towards nucleophilic attack. Therefore, a comprehensive understanding of a Grignard reaction must consider the potential roles of all species present in the equilibrium mixture.
| Species | Formula | Role in Reaction | Relative Reactivity |
| Grignard Reagent | RMgX | Primary Nucleophile | High |
| Diorganomagnesium | R₂Mg | Potent Nucleophile | Very High |
| Magnesium Halide | MgX₂ | Lewis Acid Activator | N/A (Catalytic) |
This table outlines the key organomagnesium species present in a Grignard solution due to the Schlenk equilibrium and their respective roles.
Influence of Substrate Electronics and Sterics on Mechanistic Divergence
The structure of the substrate has a profound impact on the outcome of its reaction with a Grignard reagent like methoxymethylphenylmagnesium bromide. Both electronic and steric factors dictate the reaction rate and can even cause a shift in the operative mechanism.
Electronic Effects: The electrophilicity of a carbonyl carbon is paramount. Electron-withdrawing groups attached to the carbonyl group increase its partial positive charge, accelerating the nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity and slow the reaction down. In extreme cases, a highly electron-deficient substrate might favor a SET pathway.
Steric Effects: Significant steric hindrance around the reaction center, either on the substrate or the Grignard reagent, can impede the close approach required for nucleophilic addition. When the nucleophilic attack is sterically hindered, alternative pathways may become dominant. For instance, if the substrate is a hindered ketone with accessible alpha-protons, the Grignard reagent may act as a base, leading to enolization rather than addition. In other cases, severe steric crowding can favor the SET mechanism over the more sterically demanding concerted nucleophilic addition.
Transition State Analysis and Energy Profiles of Key Transformations Involving the Subject Grignard Reagent
While specific transition state calculations for methoxymethylphenylmagnesium bromide are not available, computational studies on model Grignard reactions (e.g., methylmagnesium bromide with formaldehyde (B43269) or acetone) have provided significant insight into the reaction coordinate and energy profiles.
The widely accepted mechanism for nucleophilic addition involves the initial formation of a coordination complex between the Grignard reagent's magnesium atom and the carbonyl oxygen of the substrate. This pre-coordination step is typically exothermic and serves to orient the reactants for the subsequent nucleophilic attack. The key step is the formation of a four-centered or six-membered cyclic transition state, where the carbon-carbon bond is formed simultaneously with the breaking of the carbonyl π-bond.
Transformative Applications in Complex Organic Synthesis
Strategic Use in Carbon-Carbon Bond Forming Reactions
(4-Methoxyphenyl)magnesium bromide is a powerful nucleophile widely employed for the creation of new carbon-carbon bonds, a fundamental process in organic synthesis. nih.gov Its utility is prominently demonstrated in two major classes of reactions: conjugate additions to α,β-unsaturated carbonyl compounds and transition metal-catalyzed cross-coupling reactions.
In the realm of conjugate nucleophilic additions, this Grignard reagent selectively attacks the β-carbon of α,β-unsaturated aldehydes and ketones. nih.gov This 1,4-addition, also known as a Michael addition, is a valuable method for constructing more complex molecular frameworks. The methoxy (B1213986) group on the phenyl ring of the Grignard reagent can provide electronic stabilization to the intermediate species formed during the reaction, which enhances the reactivity and selectivity of the nucleophile. nih.gov This strategic bond formation allows for the introduction of the 4-methoxyphenyl (B3050149) group and the creation of a new stereocenter, contributing to the synthesis of structurally diverse molecules. nih.gov
Furthermore, (4-methoxyphenyl)magnesium bromide is a key coupling partner in various transition metal-catalyzed cross-coupling reactions, most notably the Kumada-Tamao-Corriu coupling. organic-chemistry.org This reaction facilitates the formation of biaryl structures by coupling the Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org The Kumada coupling is recognized as one of the pioneering methods for catalytic cross-coupling and remains a preferred method for the synthesis of unsymmetrical biaryls. doubtnut.com Additionally, iron-catalyzed cross-coupling reactions have been developed, offering a more economical and environmentally benign alternative to palladium and nickel catalysts. In these reactions, (4-methoxyphenyl)magnesium bromide has been shown to react efficiently with various alkyl and alkenyl halides to form the corresponding cross-coupled products in high yields. thieme-connect.deacgpubs.org
| Alkyl Halide | Product | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexyl bromide | (4-methoxyphenyl)cyclohexane | 99 | thieme-connect.de |
| exo-2-Bromonorbornane | exo-2-(4-methoxyphenyl)norbornane | 91 | thieme-connect.de |
| Butyl bromide | 1-(4-methoxyphenyl)butane | 96 | thieme-connect.de |
| Iodo(5-ethoxycarbonyl)pentane | Ethyl 6-(4-methoxyphenyl)hexanoate | 88 | thieme-connect.de |
Functional Group Compatibility and Chemoselectivity Considerations in its Reactions
A critical aspect of any reagent in complex molecule synthesis is its compatibility with various functional groups and its ability to react chemoselectively at the desired site. Grignard reagents are notoriously reactive towards a wide range of functional groups, which can limit their application. researchgate.net However, under carefully controlled conditions and with the use of appropriate catalysts, a degree of chemoselectivity can be achieved with (4-methoxyphenyl)magnesium bromide.
The high reactivity of Grignard reagents means they are generally incompatible with protic functional groups such as alcohols, amines, and even terminal alkynes, as they will readily deprotonate these groups. researchgate.net They also react rapidly with carbonyl groups, including aldehydes, ketones, esters, and amides. doubtnut.comdoubtnut.com The general order of reactivity for carbonyl compounds towards Grignard reagents is aldehydes > ketones > esters. doubtnut.comdoubtnut.com This inherent difference in reactivity can sometimes be exploited for chemoselective additions, especially at low temperatures where the more reactive aldehyde can be targeted in the presence of a less reactive ester.
In the context of transition metal-catalyzed cross-coupling reactions, functional group tolerance can be significantly enhanced. For instance, in nickel-catalyzed Kumada couplings, the development of specialized pincer ligands has enabled the cross-coupling of functionalized Grignard reagents with alkyl halides bearing sensitive groups like esters, nitriles, and amides. nih.gov This demonstrates that the choice of catalyst and reaction conditions can dramatically influence the chemoselectivity and expand the synthetic utility of (4-methoxyphenyl)magnesium bromide. However, it is important to note that the functional group tolerance in Kumada couplings is generally considered limited due to the high reactivity of the Grignard reagent itself. researchgate.net Iron-catalyzed cross-coupling reactions also show good tolerance for certain functional groups, such as esters, as demonstrated in the reaction with iodo(5-ethoxycarbonyl)pentane. thieme-connect.de
Development of Advanced Synthetic Routes Utilizing Methoxymethylphenylmagnesium Bromide
The reliability and predictability of reactions involving (4-methoxyphenyl)magnesium bromide have led to its incorporation into advanced, multi-step synthetic routes for the construction of complex natural products and biologically active molecules. fiveable.me A notable example is its application in the total synthesis of (–)-centrolobine, a natural product with potential anti-Leishmania activity. nih.govresearchgate.net
In several reported total syntheses of (–)-centrolobine, (4-methoxyphenyl)magnesium bromide is used as a key building block to introduce the 4-methoxyphenyl moiety. nih.govresearchgate.netnih.govresearchgate.net For instance, in one approach, the synthesis commences with an enantioselective allylation of an aldehyde, followed by protection of the resulting alcohol. nih.gov The subsequent steps involve a cross-metathesis reaction and selective hydrogenation to furnish an aryl ketone. nih.gov This ketone then undergoes a crucial stereoselective intramolecular reductive etherification, and a final deprotection step to yield (–)-centrolobine. nih.gov In another synthetic strategy, a chiral epoxide is coupled with a Grignard reagent in the presence of a copper catalyst to afford a key alcohol intermediate which is then elaborated to complete the synthesis of (–)-centrolobine. researchgate.net These synthetic routes highlight the strategic importance of (4-methoxyphenyl)magnesium bromide in providing a key structural component early in the synthesis, which is then carried through a series of complex transformations.
Another example of its use in an advanced synthetic context is the preparation of 2-Amino-3,4,5-trimethoxybenzophenone, a tubulin polymerization inhibitor. fiveable.mesigmaaldrich.com The synthesis of this class of compounds often involves the reaction of a Grignard reagent with a substituted benzonitrile (B105546) or benzaldehyde (B42025) derivative. The use of (4-methoxyphenyl)magnesium bromide in such syntheses underscores its role in the construction of pharmacologically relevant scaffolds.
Applications in the Synthesis of Diverse Organic Compound Classes
The versatility of (4-methoxyphenyl)magnesium bromide extends to the synthesis of a wide array of organic compound classes, demonstrating its broad applicability in organic synthesis.
Tertiary Alcohols: A primary application of this Grignard reagent is in the synthesis of tertiary alcohols through reaction with ketones or esters. A notable example is its reaction with substituted chalcones (α,β-unsaturated ketones) to produce a variety of tertiary alcohols with potential anti-inflammatory and antimicrobial activities. nih.gov The reaction typically proceeds via a 1,2-addition to the carbonyl group of the chalcone.
| Chalcone Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| 2,2′-Dihydroxychalcone | (E)-2,2′-(3-Hydroxy-3-(4-methoxyphenyl)prop-1-ene-1,3-diyl)diphenol | 74 | nih.gov |
| 4-Chloro-2′-hydroxychalcone | (E)-2-(1-(4-Chlorophenyl)-3-(hydroxy-1-(4-methoxyphenyl)allyl)phenol | 71 | nih.gov |
Biaryls: As previously mentioned, (4-methoxyphenyl)magnesium bromide is a crucial reagent in Kumada coupling reactions for the synthesis of unsymmetrical biaryls. organic-chemistry.orgdoubtnut.com These structures are prevalent in many pharmaceuticals, natural products, and materials. The reaction's efficiency in forming C(sp²)-C(sp²) bonds makes it a powerful tool for constructing these important molecular architectures.
Aryl Ketones: The reaction of (4-methoxyphenyl)magnesium bromide with aroyl chlorides or other carboxylic acid derivatives provides a direct route to unsymmetrical diaryl ketones. asianpubs.org These compounds are valuable intermediates in the synthesis of various biologically active molecules. sarthaks.com
Other Applications: Beyond these classes, (4-methoxyphenyl)magnesium bromide has been utilized in more specialized applications, such as the denickelation of porphyrins, where it replaces the central nickel atom with magnesium. fiveable.mesigmaaldrich.com This demonstrates its utility not only in carbon-carbon bond formation but also in the modification of complex macrocyclic structures. Its application has also been explored in the synthesis of heterocyclic compounds, which are a cornerstone of medicinal chemistry. ijnrd.org
Stereochemical Control and Regioselectivity in Methoxymethylphenylmagnesium Bromide Reactions
Principles of Regioselective Transformations with Organomagnesium Reagents
Regioselectivity refers to the preference for a reagent to react at one position over another on a substrate molecule. With organomagnesium reagents, this is primarily dictated by the electronic and steric properties of both the Grignard reagent and the electrophilic substrate. A key example is the reaction with α,β-unsaturated ketones, which present two electrophilic sites: the carbonyl carbon (C2) and the β-unsaturated carbon (C4).
The reaction of a Grignard reagent can proceed via two main pathways:
1,2-Addition: Nucleophilic attack on the carbonyl carbon.
1,4-Addition (Conjugate Addition): Nucleophilic attack on the β-carbon.
Generally, Grignard reagents like methoxymethylphenylmagnesium bromide favor 1,2-addition due to the hard nature of the organomagnesium nucleophile, which prefers to attack the harder electrophilic center of the carbonyl carbon. echemi.comstackexchange.com In contrast, softer nucleophiles like organocuprates preferentially undergo 1,4-addition. stackexchange.com
However, the regiochemical outcome can be influenced by several factors:
Steric Hindrance: Increased steric bulk around the carbonyl carbon can favor 1,4-addition. The methoxymethylphenyl group itself is moderately bulky, but its primary influence would be on the substrate. If the substrate's carbonyl group is sterically accessible, 1,2-addition is the expected major pathway. organic-chemistry.org
Solvent and Temperature: The composition and reactivity of Grignard reagents are sensitive to the solvent and temperature, which can influence the equilibrium between monomeric and dimeric forms of the reagent and thus affect regioselectivity. nih.gov
Catalysts: The addition of certain catalysts, particularly copper(I) salts, can dramatically shift the selectivity from 1,2-addition to 1,4-addition, even for Grignard reagents. acs.org
Studies on various aryl Grignard reagents have shown mixed results with α,β-γ,δ-unsaturated ketones, with some providing exclusive 1,2-addition and others a mixture of products, highlighting the subtle interplay of electronic and steric effects. organic-chemistry.org For a typical α,β-unsaturated ketone like cyclohexenone, methoxymethylphenylmagnesium bromide would be strongly predicted to yield the 1,2-addition product, an allylic alcohol. echemi.com
| Conditions | 1,2-Addition Product Yield | 1,4-Addition Product Yield | Reference |
|---|---|---|---|
| PhMgBr, THF, -78 °C | >95% | <5% | echemi.com |
| PhMgBr, CuI (5 mol%), THF, -78 °C | <5% | >95% | acs.org |
Enantioselective and Diastereoselective Reactions Mediated by Grignard Reagents
When a Grignard reagent reacts with a prochiral substrate, such as a ketone, a new stereocenter is formed. Controlling the configuration of this new center is a significant challenge in asymmetric synthesis.
Enantioselective Reactions: These reactions produce one enantiomer of a chiral product in excess over the other. This is typically achieved by using a chiral catalyst or ligand that creates a chiral environment around the reacting species. The addition of aryl Grignard reagents to ketones to form chiral tertiary alcohols can be rendered highly enantioselective through the use of external chiral ligands. nih.govrsc.org
Diastereoselective Reactions: These reactions occur when a substrate already contains a stereocenter, and the reaction creates a second one. The relative orientation of these two centers results in diastereomers. The stereochemical outcome is often predicted by established models such as the Felkin-Anh or Cram chelation models. libretexts.orguwindsor.cawikipedia.org
Felkin-Anh Model: This model generally predicts the outcome for non-chelating substrates. The largest group on the adjacent chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions, leading to the syn product. wikipedia.orgbham.ac.uk
Cram Chelation Model: If the substrate contains a chelating group (like an alkoxy or amino group) at the α- or β-position, the magnesium atom of the Grignard reagent can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group. nih.gov This forms a rigid cyclic intermediate that locks the conformation of the substrate, forcing the nucleophile to attack from the less hindered face, often leading to the anti product (relative to the Felkin-Anh prediction). libretexts.orgbham.ac.uk
The addition of methoxymethylphenylmagnesium bromide to a chiral aldehyde with an α-alkoxy group would be expected to follow these principles. The choice of a chelating versus a non-chelating protecting group on the alkoxy substituent could be used to selectively form one of two possible diastereomers. researchgate.net
Influence of Chiral Auxiliaries and External Catalysts on Stereocontrol
To achieve high enantioselectivity in reactions with achiral substrates, external sources of chirality are required. This is accomplished through chiral auxiliaries or chiral catalysts.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While effective, this method requires additional synthetic steps for attachment and removal.
External Chiral Catalysts/Ligands: A more efficient approach is the use of a chiral catalyst or ligand in sub-stoichiometric amounts. In the context of Grignard additions, chiral ligands coordinate to the magnesium atom, forming a chiral Grignard complex. This complex then delivers the nucleophilic group (e.g., the methoxymethylphenyl group) to one face of the electrophile (e.g., a ketone) preferentially.
Significant progress has been made in developing chiral ligands for the enantioselective addition of Grignard reagents to ketones. For example, biaryl ligands derived from 1,2-diaminocyclohexane (DACH) have proven highly effective for the addition of both alkyl and aryl Grignard reagents, affording tertiary alcohols with excellent enantiomeric excess (ee). nih.govresearchgate.net The ligand creates a well-defined chiral pocket that dictates the trajectory of the nucleophilic attack.
| Aryl Grignard Reagent (ArMgBr) | Chiral Ligand | Product Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| p-chlorophenylmagnesium bromide | (R,R)-L12 | 89% | nih.gov |
| phenylmagnesium bromide | (R,R)-L12 | 91% | nih.gov |
| p-methoxyphenylmagnesium bromide | (R,R)-L12'* | 92% | nih.gov |
*L12 and L12' are N,N,O-tridentate biaryl ligands derived from 1,2-DACH.
Chelation Effects in Directing Reaction Selectivity
Chelation control is one of the most powerful strategies for achieving high diastereoselectivity in reactions of organometallic reagents. This effect relies on the Lewis acidic nature of the metal center (magnesium in Grignard reagents) and the presence of a Lewis basic functional group (e.g., -OH, -OR, -NR₂) on the substrate, typically positioned alpha or beta to the reactive center. nih.gov
When methoxymethylphenylmagnesium bromide reacts with a substrate such as a β-hydroxy ketone, the reaction proceeds through a distinct chelated intermediate. The magnesium atom coordinates with both the carbonyl oxygen and the hydroxyl group, forming a rigid six-membered ring. nih.gov This conformational constraint exposes one face of the carbonyl group to intramolecular or intermolecular delivery of the methoxymethylphenyl group, leading to a single major diastereomer. libretexts.org
The effectiveness of chelation depends on several factors:
The nature of the chelating group: Hydroxyl and methoxy (B1213986) groups are effective chelators. Bulky protecting groups on the heteroatom, such as silyl (B83357) ethers, are generally poor chelators and tend to favor non-chelated, Felkin-Anh pathways. researchgate.netnih.gov
The metal: The Lewis acidity of the metal is crucial. Magnesium is sufficiently Lewis acidic to form strong chelates.
The halide: Recent studies have shown that the halide on the Grignard reagent (Br, Cl, I) can tune the electronic properties and Lewis acidity of the intermediate magnesium chelate, thereby influencing the diastereoselectivity. nih.gov
This chelation-controlled strategy provides a reliable method for establishing predictable stereochemical relationships in acyclic systems, which is a fundamental challenge in organic synthesis.
| Substrate Protecting Group (PG) | Chelation Possible? | Diastereomeric Ratio (syn:anti) | Dominant Model | Reference |
|---|---|---|---|---|
| -H (hydroxyl) | Yes | >95:5 | Cram Chelate | nih.gov |
| -Bn (benzyl ether) | Yes | 90:10 | Cram Chelate | libretexts.org |
| -TBDPS (bulky silyl ether) | No | <5:95 | Felkin-Anh | libretexts.org |
Catalytic Roles and Metal Mediated Transformations Involving Methoxymethylphenylmagnesium Bromide
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, and methoxymethylphenylmagnesium bromide is a key nucleophile in many such transformations. numberanalytics.com The choice of metal catalyst is crucial, as it dictates the reaction's scope, efficiency, and selectivity. acs.org
Iron, being abundant and non-toxic, has emerged as a cost-effective catalyst for cross-coupling reactions. princeton.edu Iron-catalyzed processes involving aryl Grignard reagents, such as methoxymethylphenylmagnesium bromide, are effective for forming C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds. nih.govresearchgate.net These reactions often proceed under mild conditions and exhibit high functional group tolerance. nih.govresearchgate.net
Research has shown that iron catalysts, often in the form of iron(III) salts like Fe(acac)₃ or FeCl₃, can effectively couple aryl Grignard reagents with alkyl halides and other electrophiles. thieme-connect.deasianpubs.orgacs.org The addition of ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) can suppress side reactions and improve product yields. thieme-connect.deasianpubs.org For instance, the iron-catalyzed cross-coupling of aryl Grignard reagents with alkyl halides has been reported to give excellent yields. thieme-connect.de A notable feature of some iron-catalyzed systems is their ability to couple with substrates that are challenging for other catalysts, such as aryl chlorides and tosylates. nih.govresearchgate.net
The proposed mechanism for these reactions often involves the formation of a low-valent iron species in situ, which then undergoes oxidative addition with the electrophile, followed by transmetalation with the Grignard reagent and reductive elimination to yield the cross-coupled product and regenerate the active catalyst. illinois.edu
Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions with Aryl Grignard Reagents
| Electrophile | Aryl Grignard Reagent | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkyl Halide | Phenylmagnesium bromide | FeCl₃ / TMEDA | Alkylbenzene | 45-99 | thieme-connect.de |
| Vinylic Ether | Aryl Grignard Reagent | Fe salt | Arylated alkene | Not specified | nih.gov |
| Aryl Chlorobenzenesulfonate | Alkyl Grignard Reagent | Fe(acac)₃ / DMI | Alkylated arene | High to excellent | nih.gov |
| α-Allenyl Ester | Grignard Reagent | Fe(acac)₃ | 1,3-Diene | Not specified | acs.org |
Nickel catalysts are highly effective for a range of cross-coupling reactions, including the Kumada-Tamao-Corriu coupling, which pairs Grignard reagents with organic halides. acs.orgacs.org Nickel's ability to activate challenging C–O bonds in aryl ethers makes it particularly relevant for reactions involving methoxymethylphenylmagnesium bromide, which could be synthesized from the corresponding aryl ether. acs.orgresearchgate.net
Nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents have been achieved without the need for supporting ligands, offering a streamlined synthetic protocol. rhhz.net These reactions can proceed with low catalyst loadings and are compatible with various functional groups. acs.orgrhhz.net The use of N-heterocyclic carbene (NHC) ligands has been shown to be effective in the nickel-catalyzed cross-coupling of tertiary alkylmagnesium halides with aryl bromides, enabling the formation of sterically hindered quaternary carbon centers. nih.govnih.govorganic-chemistry.org
The catalytic cycle is generally believed to involve a Ni(0) active species that undergoes oxidative addition to the electrophile. Subsequent transmetalation with the Grignard reagent and reductive elimination afford the coupled product. nih.gov In some cases, a Ni(I)-Ni(III) catalytic cycle has been proposed. rhhz.net
Table 2: Selected Nickel-Catalyzed Cross-Coupling Reactions
| Electrophile | Grignard Reagent | Catalyst/Ligand | Key Feature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl Bromide | tert-Butyl Grignard | NiCl₂·(H₂O)₁.₅ | Ligand-free | Moderate to good | rhhz.net |
| Heteroaryl Chloride | Aryl Grignard | (IPr)Ni(allyl)Cl | Low catalyst loading | Excellent | acs.org |
| Aryl Ether | Aryl Grignard | (IPr)Ni(allyl)Cl | C-O bond activation | Not specified | acs.org |
| Benzylic Sulfonamide | Aryl Grignard | (dppe)NiCl₂ | Access to diarylalkanes | 58 | nih.gov |
| Tertiary Alkyl Halide | Aryl Bromide | NiCl₂ / NHC | Forms quaternary centers | General | nih.govnih.govorganic-chemistry.org |
Palladium catalysts are renowned for their versatility and high efficiency in cross-coupling reactions, though they are generally more expensive than iron or nickel. rsc.orgyoutube.com Palladium-catalyzed couplings of Grignard reagents, often referred to as Kumada couplings, are powerful tools for C-C bond formation. numberanalytics.com The development of new ligands has significantly expanded the scope of these reactions. rsc.org
Palladium catalysts supported by ligands such as DrewPhos have enabled the cross-coupling of silyl (B83357) monochlorides with both alkyl and sterically demanding aryl Grignard reagents. nih.gov This highlights the ability of palladium systems to activate strong Si-Cl bonds. nih.gov Furthermore, palladium catalysis has been successfully applied to the coupling of alkyl chlorides with Grignard reagents, a transformation that can be challenging due to competing β-hydride elimination. organic-chemistry.org The choice of ligand, such as tricyclohexylphosphine (B42057) (PCy₃), and solvent, like N-methylpyrrolidinone (NMP), is critical for achieving high yields in these reactions. organic-chemistry.org
The general mechanism for palladium-catalyzed cross-coupling involves the oxidative addition of an electrophile to a Pd(0) complex, followed by transmetalation with the Grignard reagent and reductive elimination to furnish the product and regenerate the Pd(0) catalyst. youtube.com
Table 3: Overview of Palladium-Catalyzed Cross-Coupling with Grignard Reagents
| Electrophile | Grignard Reagent | Catalyst/Ligand | Solvent | Key Feature | Reference |
|---|---|---|---|---|---|
| Silyl Monochloride | Alkyl/Aryl Grignard | Palladium / DrewPhos | Not specified | Activation of Si-Cl bond | nih.gov |
| Alkyl Chloride | Grignard Reagent | Pd(OAc)₂ / PCy₃ | NMP or DMAc | Tolerates various functional groups | organic-chemistry.org |
| Aryl Bromide | Cyclopropylmagnesium Bromide | Palladium / t-Bu₃P | THF | Enhanced by ZnBr₂ additive | organic-chemistry.org |
Copper catalysts offer a less expensive alternative to palladium and can exhibit unique reactivity in cross-coupling reactions. While less common than palladium or nickel for Kumada-type couplings, copper-catalyzed systems have shown promise. The addition of copper salts like CuI can enhance the reactivity and selectivity of Grignard reagents in certain transformations. numberanalytics.com Enantioselective additions of Grignard reagents to ketimines have been successfully achieved using chiral copper complexes, demonstrating the potential for asymmetric synthesis. nih.gov
Integration with Photocatalysis and Electrocatalysis in C-C Coupling
The integration of traditional cross-coupling catalysis with photocatalysis and electrocatalysis represents a burgeoning area of research. These approaches can enable transformations under mild conditions and provide access to novel reaction pathways. While specific examples involving methoxymethylphenylmagnesium bromide are not prevalent, the general principles are applicable. The combination of transition metal catalysis with photoredox catalysis has emerged as a powerful strategy for difficult cross-coupling reactions. researchgate.net
Emerging Catalytic Systems and Ligand Design in Organomagnesium Chemistry
The development of new catalytic systems and ligands continues to push the boundaries of organomagnesium chemistry. acgpubs.org The design of bulky and electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has been instrumental in improving the efficiency and scope of cross-coupling reactions involving Grignard reagents. rsc.org These advanced ligands can stabilize the metal center, promote oxidative addition and reductive elimination, and prevent undesirable side reactions.
Furthermore, the use of additives can significantly influence the outcome of Grignard cross-coupling reactions. For example, LiCl has been shown to be a powerful additive for promoting the formation of organomagnesium species and preventing the formation of aggregates, leading to higher reactivity. chemistryviews.org The exploration of multimetallic catalytic systems, where two different metals work in concert, is also a promising frontier for achieving novel and selective transformations. nih.gov
Derivatization and Modified Reactivity of Methoxymethylphenylmagnesium Bromide
Derivatization Strategies for Enhanced Analytical Detection and Characterization
The direct analysis of Grignard reagents like methoxymethylphenylmagnesium bromide by common chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) is challenging due to their high reactivity and thermal lability. To overcome these limitations, derivatization strategies are employed to convert the Grignard reagent into a more stable and readily analyzable compound.
One effective strategy involves the reaction of the Grignard reagent with a suitable derivatizing agent to form a stable derivative that can be easily characterized. For instance, aryl Grignard reagents can be derivatized by reaction with carbon dioxide in a septum-sealed vial at low temperatures. tandfonline.com This process rapidly and quantitatively converts the active Grignard reagent into its corresponding carboxylic acid derivative. tandfonline.com The resulting carboxylic acid is significantly more stable and amenable to analysis by reversed-phase liquid chromatography. tandfonline.com This method not only allows for accurate determination of the active Grignard concentration but also provides a chromatographic fingerprint that can be used to compare different batches of the reagent. tandfonline.com
Another common approach for enhancing analytical detection, particularly for GC-mass spectrometry (GC-MS), involves converting the analyte into a form that is more volatile and thermally stable. researchgate.net This is often achieved through reactions like silylation, acylation, or alkylation. researchgate.net For example, the active hydrogen in a functional group can be replaced with a trimethylsilyl (B98337) (TMS) group, which reduces the polarity of the compound and minimizes hydrogen bonding, leading to increased volatility and stability. gcms.cz While direct derivatization of methoxymethylphenylmagnesium bromide for GC analysis is not commonly reported, the principle can be applied by quenching the Grignard reagent with a proton source to yield methoxymethylbenzene, which could then be subjected to further derivatization if necessary, or more practically, the carboxylic acid derivative from CO2 quenching can be silylated for GC analysis.
The choice of derivatization reagent is crucial and depends on the functional group being targeted and the analytical technique being used. The ideal reagent should lead to a near-complete conversion of the analyte to a single, stable derivative. researchgate.net
Table 1: Derivatization Strategies for Aryl Grignard Reagents
| Derivatization Reagent | Derivative Formed | Analytical Technique | Purpose |
| Carbon Dioxide (CO₂) | Carboxylic Acid | HPLC | Quantitation and purity assessment |
| Silylating Agents (e.g., BSTFA) | Silyl (B83357) Esters (of the carboxylated Grignard) | GC-MS | Improved volatility and thermal stability |
This table provides examples of derivatization strategies that can be applied to aryl Grignard reagents for improved analytical characterization.
Functionalization of the Organomagnesium Moiety for Tuned Reactivity
The core utility of methoxymethylphenylmagnesium bromide in organic synthesis lies in its function as a potent nucleophile and a base. The reactivity of the organomagnesium moiety can be precisely tuned through its reaction with a wide array of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This functionalization allows for the construction of more complex molecules with diverse structural features. fiveable.me
A primary application of this Grignard reagent is in conjugate nucleophilic addition reactions to α,β-unsaturated aldehydes and ketones. fiveable.me In these reactions, the methoxymethylphenyl group adds to the β-carbon of the unsaturated system, creating a new carbon-carbon bond and extending the molecular framework. fiveable.me The methoxy (B1213986) group on the phenyl ring can electronically influence the reactivity of the Grignard reagent and provide stability to reaction intermediates. fiveable.me
Furthermore, methoxymethylphenylmagnesium bromide is a valuable coupling partner in transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials. For instance, in the presence of a suitable nickel or palladium catalyst, methoxymethylphenylmagnesium bromide can react with aryl halides or triflates to generate unsymmetrical biaryls. The choice of catalyst and ligands can influence the efficiency and selectivity of the coupling process.
The functionalization of the organomagnesium moiety is not limited to carbon-carbon bond formation. The Grignard reagent can also react with a variety of heteroatom electrophiles to introduce functional groups containing silicon, boron, tin, and phosphorus. For example, reaction with chlorosilanes yields arylsilanes, while reaction with borate (B1201080) esters followed by hydrolysis produces arylboronic acids. These functionalized products are themselves versatile intermediates in further synthetic transformations.
Table 2: Examples of Functionalization Reactions of Methoxymethylphenylmagnesium Bromide
| Electrophile | Product Type | Reaction Type |
| α,β-Unsaturated Ketone | β-Aryl Ketone | Conjugate Addition |
| Aryl Halide (with catalyst) | Biaryl | Cross-Coupling |
| Carbonyl Compound | Alcohol | Nucleophilic Addition |
| Chlorosilane | Arylsilane | Nucleophilic Substitution |
| Borate Ester | Arylboronic Acid | Nucleophilic Substitution |
This table illustrates the versatility of methoxymethylphenylmagnesium bromide in reacting with various electrophiles to generate a range of functionalized products.
Generation of Reactive Intermediates from the Subject Grignard Reagent for Synthetic Diversity
Beyond its direct role as a nucleophile, methoxymethylphenylmagnesium bromide can be employed to generate other highly reactive intermediates, thereby diversifying its synthetic applications. These transient species can then participate in reactions that are not directly accessible with the parent Grignard reagent.
One important class of reactive intermediates that can potentially be generated from aryl Grignard reagents are aryl radicals. The formation of aryl radicals often involves a single-electron transfer (SET) process. nih.govresearchgate.net While classical methods for generating aryl radicals often use stoichiometric reagents like tin hydrides or are initiated by diazonium salts, modern approaches increasingly rely on photoredox catalysis. nih.govrsc.org In such a system, a photocatalyst, upon excitation with visible light, can facilitate the SET to or from the Grignard reagent, leading to the formation of a methoxymethylphenyl radical.
These generated aryl radicals are versatile intermediates for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net They can participate in addition reactions to alkenes and alkynes, as well as in arylation reactions of (hetero)arenes. rsc.org The ability to generate these radicals under mild, light-induced conditions offers a powerful and more environmentally benign alternative to traditional methods. nih.gov
Another type of reactive intermediate that can be formed involves transmetalation reactions. The reaction of methoxymethylphenylmagnesium bromide with a transition metal salt (e.g., copper, palladium, or nickel) can generate a new organometallic species with altered and often more selective reactivity. For example, the formation of an organocuprate reagent from the Grignard reagent can favor conjugate addition reactions over direct addition to carbonyls. Similarly, transmetalation to palladium is a key step in many cross-coupling cycles.
The in-situ generation of these reactive intermediates from methoxymethylphenylmagnesium bromide significantly broadens its synthetic potential, allowing for the construction of complex molecular architectures through reaction pathways not readily achievable with the Grignard reagent alone.
Perspectives and Future Directions in Methoxymethylphenylmagnesium Bromide Research
Advancing Mechanistic Understanding of Complex Organomagnesium Reactivity
The reactivity of Grignard reagents, including methoxymethylphenylmagnesium bromide, is notoriously complex, often involving a delicate interplay of multiple chemical species and reaction pathways. While textbook descriptions often present a simplified nucleophilic addition mechanism, contemporary research has revealed a far more nuanced reality. acs.org
A significant area of future investigation lies in unraveling the competition between nucleophilic addition and single-electron transfer (SET) mechanisms. acs.orgacs.org The preferred pathway is influenced by a variety of factors, including the structure of the Grignard reagent, the nature of the substrate, the solvent, and the presence of any additives. acs.orgacs.org For aromatic Grignard reagents like methoxymethylphenylmagnesium bromide, the potential for radical pathways, especially with substrates that have low reduction potentials, is a key area of interest. acs.org
Furthermore, the solution structure of Grignard reagents, governed by the Schlenk equilibrium, adds another layer of complexity. These reagents can exist as monomers, dimers, and other aggregates, each with potentially different reactivity. nih.govrsc.orgresearchgate.net Future research will likely focus on developing advanced spectroscopic and analytical techniques to probe these equilibria in real-time and under various reaction conditions. This deeper understanding will be crucial for controlling the selectivity and efficiency of reactions involving methoxymethylphenylmagnesium bromide.
Key Research Questions in Mechanistic Understanding:
| Research Question | Significance |
| What is the precise balance between nucleophilic and radical pathways for methoxymethylphenylmagnesium bromide with different classes of electrophiles? | Enables rational control over reaction outcomes and suppression of unwanted side reactions. |
| How do the ortho-, meta-, and para-positions of the methoxymethyl group influence the Schlenk equilibrium and the aggregation state of the Grignard reagent? | Provides insights into how substituent effects modulate reactivity and can be exploited for selective synthesis. |
| What is the role of solvent molecules in the solvation shell of the magnesium center, and how does this impact the transition states of key reaction steps? | Elucidates the critical role of the reaction medium in directing the course of the reaction. |
Exploration of Novel Catalytic Systems and Methodologies for C-C Bond Formation
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and Grignard reagents are paramount in this endeavor. acs.orglibretexts.org A major thrust in modern synthetic chemistry is the development of novel catalytic systems that can expand the scope and efficiency of C-C bond-forming reactions using organomagnesium compounds.
Transition metal catalysis, in particular, offers a powerful platform for achieving transformations that are not possible with Grignard reagents alone. Nickel-catalyzed cross-coupling reactions have shown promise with substituted phenylmagnesium halides. For instance, both 2-methoxyphenylmagnesium bromide and 4-methoxyphenylmagnesium bromide have been successfully employed in nickel-catalyzed cross-coupling reactions with fluoroazines and fluorodiazines, demonstrating the potential for these reagents in the synthesis of complex aromatic systems. acs.org
Future research will likely focus on the development of more sophisticated and versatile catalyst systems. This includes the design of new ligands that can fine-tune the reactivity of the metal center, enabling greater control over stereoselectivity and functional group tolerance. Furthermore, the exploration of catalysts based on more abundant and less toxic metals is a growing area of interest, aligning with the principles of sustainable chemistry.
Emerging Catalytic Strategies:
| Catalytic Approach | Potential Advantages |
| Ligand-Unsupported Catalysis | Simplifies reaction setup and reduces costs associated with complex ligand synthesis. |
| Photoredox Catalysis | Enables novel reaction pathways through the generation of radical intermediates under mild conditions. |
| Dual Catalysis | Combines two different catalytic cycles to achieve transformations that are not possible with a single catalyst. |
Development of Sustainable and Environmentally Benign Synthetic Approaches in Organometallic Chemistry
The principles of green chemistry are increasingly influencing the direction of research in all areas of chemical synthesis, including organometallic chemistry. acs.orgmontclair.edu For reactions involving methoxymethylphenylmagnesium bromide and other Grignard reagents, there is a significant opportunity to develop more sustainable and environmentally friendly methodologies.
One key area of focus is the reduction or elimination of traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), which are often flammable and pose environmental hazards. The exploration of alternative, greener solvents or even solvent-free reaction conditions is a major goal. Microwave-assisted synthesis, for example, has been shown to accelerate reactions and, in some cases, reduce the need for solvents. montclair.edu
Another important aspect of sustainable synthesis is atom economy—maximizing the incorporation of all starting materials into the final product. The development of catalytic reactions that proceed with high efficiency and selectivity is central to improving atom economy. Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green chemistry and may offer future possibilities for highly selective transformations of organomagnesium compounds under mild, aqueous conditions. acs.orgresearchgate.net
Integration with Materials Science and Interdisciplinary Applications of Organomagnesium Compounds
The unique properties of organomagnesium compounds, including their ability to form well-defined structures and participate in polymerization reactions, make them attractive targets for applications in materials science. rsc.orgmdpi.comwikipedia.org While the direct application of methoxymethylphenylmagnesium bromide in materials science is not yet widely established, the broader class of organomagnesium compounds serves as a precursor for various materials.
Organomagnesium compounds can be used as initiators in the polymerization of certain monomers, leading to the formation of polymers with controlled molecular weights and architectures. The methoxymethylphenyl group could potentially be incorporated into polymer structures to impart specific properties, such as altered solubility, thermal stability, or optical characteristics.
Furthermore, organometallic compounds are being explored for the synthesis of nanomaterials. wikipedia.org The controlled decomposition of organomagnesium precursors could potentially be used to generate magnesium-containing nanoparticles or thin films with applications in catalysis, electronics, or energy storage. The interdisciplinary nature of this research requires close collaboration between organic chemists, materials scientists, and engineers to design and synthesize novel materials with tailored functionalities. wikipedia.org
Role of Computational Chemistry as a Predictive Tool for Organomagnesium Transformations
Computational chemistry has emerged as an indispensable tool for understanding and predicting the behavior of chemical systems. For complex reactions like those involving Grignard reagents, computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into reaction mechanisms, transition state geometries, and the relative energies of different reaction pathways. acs.org
In the context of methoxymethylphenylmagnesium bromide, computational studies can be employed to:
Elucidate Reaction Mechanisms: By modeling the potential energy surfaces of different reaction pathways (e.g., nucleophilic vs. radical), computational chemistry can help to identify the most likely mechanism under a given set of conditions. acs.org
Predict Reactivity and Selectivity: Theoretical calculations can be used to predict how the electronic and steric effects of the methoxymethyl substituent will influence the reactivity and selectivity of the Grignard reagent.
Design Novel Catalysts: Computational screening can accelerate the discovery of new and improved catalysts for C-C bond-forming reactions by predicting their activity and selectivity before they are synthesized in the lab.
The synergy between experimental and computational chemistry is crucial for advancing the field. Computational predictions can guide experimental design, while experimental results provide the necessary validation for theoretical models. This integrated approach will undoubtedly play a pivotal role in shaping the future of research on methoxymethylphenylmagnesium bromide and other organomagnesium compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for magnesium methoxymethylbenzene bromide, and how do variables like solvent choice and temperature impact reaction efficiency?
- Methodological Answer : The synthesis typically involves reacting methoxymethylbenzene derivatives with magnesium in anhydrous ether or tetrahydrofuran (THF). For example, brominated precursors (e.g., 1-bromo-4-methoxybenzene) are combined with magnesium turnings under inert atmospheres. Elevated temperatures (~40–60°C) and polar aprotic solvents like THF enhance reaction rates, while moisture control is critical to prevent side reactions . Yield optimization requires stoichiometric adjustments (e.g., Mg:Bromide ratio) and monitoring via TLC or GC-MS.
Q. What are the key safety considerations and first-aid measures for handling magnesium methoxymethylbenzene bromide in laboratory environments?
- Methodological Answer : This compound poses acute toxicity (H302) and respiratory irritation (H335). Use fume hoods to avoid inhalation of dust or vapors. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes. Store in airtight containers under dry, inert conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported spectroscopic data (e.g., NMR, HRMS) for magnesium methoxymethylbenzene bromide derivatives across studies?
- Methodological Answer : Contradictions in spectral data often arise from solvent effects, impurities, or calibration errors. To resolve discrepancies:
- Use deuterated solvents with high purity (e.g., DMSO-d6 or CDCl3) and internal standards (e.g., TMS for NMR).
- Cross-validate HRMS results with theoretical m/z values (e.g., C₈H₉BrMgO requires precise isotopic pattern matching).
- Replicate experiments under controlled conditions (temperature, humidity) and report detailed calibration protocols .
Q. What strategies optimize the use of magnesium methoxymethylbenzene bromide as a catalyst in cross-coupling reactions, particularly regarding substrate scope and reaction kinetics?
- Methodological Answer :
- Substrate Scope : Test electron-rich and electron-deficient aryl halides to assess catalytic activity. For example, coupling with iodobenzene derivatives proceeds faster than bromobenzene due to better leaving-group ability.
- Kinetic Studies : Use in-situ FTIR or UV-Vis spectroscopy to monitor reaction progress. Adjust ligand systems (e.g., phosphine ligands) to stabilize reactive intermediates and reduce side reactions.
- Solvent Effects : Compare polar (DMF) vs. non-polar (toluene) solvents to balance solubility and reaction rates. THF often provides optimal balance for Grignard-type reactions .
Q. How can semantic enrichment tools improve literature retrieval accuracy for magnesium methoxymethylbenzene bromide despite nomenclature variability?
- Methodological Answer : Leverage chemical databases (e.g., PubChem, ChemSpider) to compile all synonyms (e.g., "4-methoxybenzyl bromide") and identifiers (SMILES: COC1=CC=CC=C1CBr, InChIKey: XVNKNXUZKITQST-UHFFFAOYSA-M). Use semantic search platforms like ChemXSeer or QueryChem, which index documents based on InChI or SMILES codes rather than text strings. Cross-reference patents and open-access journals (e.g., ARKIVOC) to mitigate gaps caused by trivial naming conventions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
